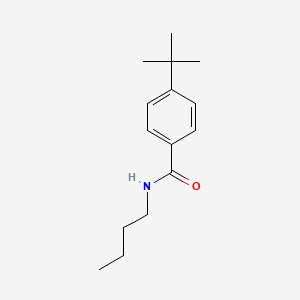

N-butyl-4-tert-butylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

101927-51-9 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-butyl-4-tert-butylbenzamide |

InChI |

InChI=1S/C15H23NO/c1-5-6-11-16-14(17)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |

InChI Key |

UTAMDTZAUSRBMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 4 Tert Butylbenzamide

Classical Amidation Approaches to Benzamide (B126) Formation

Traditional methods for forming the amide bond in N-butyl-4-tert-butylbenzamide typically involve the reaction of a carboxylic acid derivative with an amine. These approaches are characterized by their straightforward nature and reliance on stoichiometric reagents.

Carboxylic Acid Activation Strategies

An alternative to using highly reactive acyl chlorides is the direct activation of 4-tert-butylbenzoic acid. This approach avoids the need to first prepare the acyl chloride. Common methods involve the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by n-butylamine. ucl.ac.uk

Frequently used activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts such as HATU. ucl.ac.uk These reagents form a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine to form the amide bond. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further improve yields and minimize side reactions. Another approach involves the formation of a mixed anhydride, which is a cost-effective way to activate the carboxylic acid. ucl.ac.uk

Modern Catalytic Synthesis of N-Alkyl Benzamides

In recent years, significant research has focused on developing catalytic methods for amide bond formation, aiming to improve efficiency, reduce waste, and utilize milder reaction conditions.

Transition Metal-Catalyzed Amidation Protocols

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds, including the formation of amides. researchgate.netnih.gov These methods often involve the direct coupling of amines with carboxylic acids or their derivatives, or even the direct amidation of C-H bonds.

Palladium-catalyzed carbonylative amidation of aryl halides is one such approach, offering an alternative route to benzamides. ucl.ac.uk Catalysts based on iridium, rhodium, and cobalt have also been employed for the ortho-C-H amination of benzamides, expanding the toolkit for creating substituted benzamide structures. nih.govresearchgate.netresearchgate.net Copper-catalyzed amidation reactions have also shown promise, including the amidation of C-H bonds. beilstein-journals.org For instance, Cu(OTf)₂ has been used to catalyze the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) to form N-tert-butyl amides. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Amidation

| Catalyst | Reactants | Product Type | Reference |

| Palladium | Aryl halides, CO, Amines | Aryl and heteroaryl amides | ucl.ac.uk |

| Iridium(III) | Benzamides, Alkylamines | ortho-aminated benzamides | nih.gov |

| Rhodium(III) | N-alkyl benzamides, Alkynes | Isoquinolones | rsc.org |

| Copper(II) acetate (B1210297) | Azoles, Polyfluorinated arenes, Amides | C-H amidated products | beilstein-journals.org |

| Copper(II) triflate | Nitriles, Di-tert-butyl dicarbonate | N-tert-butyl amides | researchgate.net |

Organocatalytic and Metal-Free Synthetic Innovations

In a move towards more sustainable chemistry, organocatalytic and metal-free methods for amide synthesis have gained traction. These approaches avoid the use of potentially toxic and expensive transition metals.

One strategy involves the use of bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile. beilstein-journals.org For example, chiral bifunctional organocatalysts have been used in the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org Another metal-free approach is the transamidation of amides, which can be achieved using a strong base like lithium hexamethyldisilazide (LiHMDS) at room temperature. nih.gov This method is notable for its tolerance of various functional groups. nih.gov Additionally, organocatalytic methods for the synthesis of amides from aldehydes via p-nitrophenyl ester activation have been developed, offering an alternative starting material to carboxylic acids. rasayanjournal.co.in

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to amide synthesis. ucl.ac.ukrasayanjournal.co.in This includes the use of less hazardous solvents, with a push to replace commonly used solvents like DMF and CH₂Cl₂ with greener alternatives. ucl.ac.uk

Microwave-assisted synthesis is another green approach that can lead to faster reaction times and reduced energy consumption. rasayanjournal.co.in Furthermore, the development of catalytic methods, as discussed previously, is a key aspect of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. ucl.ac.uk The use of recyclable heterogeneous catalysts, such as a magnetically recoverable nanocatalyst for oxidative amidation, also aligns with green chemistry principles. researchgate.net Another innovative and green method involves the direct condensation of carboxylic acids and amines using a diatomite earth-supported ionic liquid with ZrCl₄ under ultrasonic irradiation, which is a rapid, mild, and efficient process. researchgate.net

Regioselective Functionalization of the Benzene (B151609) Ring

The key to synthesizing the target compound is the initial creation of the 4-tert-butylbenzoyl backbone. This is achieved through a regioselective process where functional groups are introduced onto the benzene ring in a specific, controlled manner.

Strategies for Para-Substitution Introduction

The introduction of the tert-butyl group at the para-position (position 4) of the benzene ring is typically accomplished via a two-step sequence: a Friedel-Crafts alkylation followed by an oxidation reaction.

The primary method for synthesizing the precursor, 4-tert-butylbenzoic acid, begins with the Friedel-Crafts alkylation of toluene (B28343) using an alkylating agent like tert-butyl alcohol or tert-butyl chloride. researchgate.netrsc.orggychbjb.com This reaction is catalyzed by a Lewis acid, such as AlCl₃ or FeCl₃, or solid acid catalysts like zeolites. rsc.orgbyjus.com The bulky tert-butyl group preferentially adds to the para-position of toluene due to steric hindrance, which disfavors ortho-substitution. The resulting intermediate is para-tert-butyltoluene (PTBT). researchgate.netresearchgate.net

The second step is the oxidation of the methyl group of para-tert-butyltoluene to a carboxylic acid. This is commonly achieved by liquid-phase oxidation using air or oxygen in the presence of a metal catalyst, such as cobalt acetate or manganese salts. researchgate.netlew.rogoogle.comgoogle.com This selective oxidation yields 4-tert-butylbenzoic acid, the direct precursor for the subsequent amidation step. lew.ronih.gov

Table 1: Effect of Catalyst Modification on Para-Selectivity in Toluene Butylation This table illustrates how modifying a zeolite catalyst with Fe₂O₃ can enhance the selectivity for the desired para-isomer (PTBT) over the meta-isomer (MTBT) by altering the catalyst's physical and acidic properties.

| Catalyst | Toluene Conversion (%) | PTBT Selectivity (%) | Reference(s) |

| Parent Hβ | 58.4 | 67.3 | rsc.orgrsc.org |

| Fe₂O₃ (20%)/Hβ | 54.7 | 81.5 | rsc.orgrsc.org |

Sequential Functionalization for this compound Construction

Once 4-tert-butylbenzoic acid is synthesized, the N-butylamide group is introduced. This can be accomplished through several sequential functionalization pathways.

The most traditional and widely used method involves converting the carboxylic acid into a more reactive acyl halide. 4-tert-butylbenzoic acid is reacted with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-tert-butylbenzoyl chloride. This highly reactive intermediate is then reacted with n-butylamine. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond of this compound. libretexts.orgprepchem.com This reaction is typically performed at low temperatures to control its high reactivity. prepchem.com

Alternatively, direct amidation methods bypass the isolation of the acyl chloride intermediate. These reactions employ coupling reagents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides (like DCC) or phosphonium or uronium salts (like HATU or COMU). libretexts.orgnumberanalytics.comrsc.org The activated carboxylic acid then reacts with n-butylamine to form the final product. These methods are often preferred due to milder reaction conditions and the avoidance of handling highly reactive acyl halides. numberanalytics.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as solvent, temperature, and pressure is critical for maximizing the yield and purity of this compound and its precursors.

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts both the Friedel-Crafts alkylation and the final amidation step.

In Friedel-Crafts reactions, solvent polarity can determine the product distribution. stackexchange.com Non-polar solvents, such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), often favor the formation of the kinetically controlled product. In contrast, polar solvents like nitrobenzene (B124822) can lead to the thermodynamically more stable product, as they can better solvate the reaction intermediates and complexes. stackexchange.comacs.org For the synthesis of para-tert-butyltoluene, non-polar solvents are generally preferred to achieve high para-selectivity.

For the amidation step, a wide range of solvents have been evaluated to replace less environmentally friendly options like dichloromethane (DCM) and N,N-dimethylformamide (DMF). rsc.orgrsc.orgucl.ac.uk Studies have shown that solvents such as ethyl acetate (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate (DMC) can be effective replacements, often providing comparable or even superior results in terms of reaction time and yield. rsc.org Water has also been explored as a green solvent for amide bond formation, particularly using micellar catalysis to bring the hydrophobic reactants together. nsf.govacs.org

Table 2: Evaluation of Solvents in Amide Coupling Reactions This table summarizes the effectiveness of various solvents as replacements for the commonly used but hazardous CH₂Cl₂ and DMF in amidation processes.

| Solvent | Classification | Performance as a Replacement | Reference(s) |

| Dichloromethane (CH₂Cl₂) | Traditional Chlorinated | Often replaceable | rsc.orgrsc.org |

| N,N-Dimethylformamide (DMF) | Traditional Polar Aprotic | Often replaceable | rsc.orgrsc.org |

| Ethyl Acetate (EtOAc) | Greener Alternative | Effective replacement | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Effective replacement | rsc.org |

| Dimethyl Carbonate (DMC) | Greener Alternative | Effective replacement | rsc.org |

| Water (with micellar tech.) | Green and Sustainable | Promising, especially with surfactants | nsf.govacs.org |

Temperature and Pressure Influence on Product Distribution

Temperature and pressure are key variables in controlling reaction rates and product selectivity throughout the synthesis.

The oxidation of para-tert-butyltoluene to 4-tert-butylbenzoic acid is typically conducted at elevated temperatures, with optimal conditions reported between 140°C and 155°C, to ensure a reasonable reaction rate. researchgate.netlew.rogoogle.com Similarly, Friedel-Crafts alkylations may require heating, with temperatures around 65-190°C reported depending on the catalyst and reactants used. rsc.orggoogle.com

Conversely, the highly exothermic reaction between an acyl chloride and an amine often requires careful temperature control. The addition of 4-tert-butylbenzoyl chloride to n-butylamine is typically carried out at low temperatures, such as 0-5°C, to prevent side reactions and ensure a clean product formation. prepchem.com Direct amidation reactions using coupling agents can often be run at room temperature, although some systems may require heating to 70-110°C to proceed efficiently. mdpi.comrsc.org

While many of these reactions are run at atmospheric pressure, some synthetic protocols, particularly those involving gases like carbon monoxide in certain carbonylation-amidation strategies, utilize high pressures (e.g., >500 psi) to increase reactant concentration and drive the reaction forward. google.com

Mechanistic Insights into Preferred Synthetic Pathways

Understanding the underlying reaction mechanisms provides insight into why certain synthetic routes and conditions are favored.

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. byjus.comlibretexts.org The Lewis acid catalyst activates the alkyl halide (or alcohol) to generate a tert-butyl carbocation. This electrophile is then attacked by the electron-rich toluene ring. byjus.commasterorganicchemistry.com The preference for para-substitution is largely a result of steric hindrance from toluene's methyl group, which blocks the ortho positions from the bulky incoming tert-butyl carbocation. The lower para-selectivity sometimes observed with highly active catalysts is due to the subsequent isomerization of the initially formed para-product to the more thermodynamically stable meta-isomer. rsc.orgrsc.org Modified catalysts with narrowed pores can enhance para-selectivity by sterically hindering the formation or diffusion of the bulkier meta-isomer within the catalyst structure. rsc.org

The amide bond formation mechanism depends on the chosen pathway. In the acid chloride method, the reaction is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the 4-tert-butylbenzoyl chloride is attacked by the lone pair of electrons on the nitrogen of n-butylamine, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the amide. prepchem.com

In direct amidation reactions, the mechanism involves the activation of the carboxylic acid's carbonyl group by a coupling reagent. numberanalytics.comacs.org This activation makes the carbonyl carbon more electrophilic. The amine then attacks this activated intermediate in a nucleophilic acyl transfer step to form the amide bond. acs.orgacs.org The efficiency of these reactions is driven by the formation of stable, easily removed byproducts, such as urea (B33335) derivatives or carbon dioxide. acs.org

Chemical Reactivity and Transformations of N Butyl 4 Tert Butylbenzamide

Reactions Involving the Amide Functional Group

The amide functional group, while relatively stable due to resonance delocalization, can participate in a range of chemical reactions under specific conditions.

The hydrolysis of N-butyl-4-tert-butylbenzamide to 4-tert-butylbenzoic acid and n-butylamine can be achieved under either acidic or basic conditions. Amides are generally resistant to hydrolysis, requiring vigorous conditions such as heating in the presence of strong acids or bases cdnsciencepub.comcdnsciencepub.com.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of n-butylamine yields the carboxylic acid cdnsciencepub.comresearchgate.net.

In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, with the expulsion of the butylamide anion, a relatively poor leaving group. A final proton transfer step yields the carboxylate salt and n-butylamine dntb.gov.ua.

| Condition | Reagents | Mechanism Type | Intermediate | Products |

| Acidic | H₂SO₄ (aq) or HCl (aq), Heat | A-2 (Acid-catalyzed, bimolecular) | O-protonated tetrahedral intermediate | 4-tert-butylbenzoic acid, n-butylammonium salt |

| Basic | NaOH (aq) or KOH (aq), Heat | BAC2 (Base-catalyzed, acyl-cleavage, bimolecular) | Tetrahedral intermediate | 4-tert-butylbenzoate salt, n-butylamine |

The nitrogen atom of the secondary amide in this compound is generally not nucleophilic enough to react directly with alkylating agents like alkyl halides. To facilitate N-alkylation, the amide must first be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding amidate anion. This highly nucleophilic anion can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield an N,N-disubstituted amide stackexchange.com.

N-acylation can be achieved by reacting the amide with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction forms an imide derivative.

| Reaction | Reagents | Intermediate | Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Amidate anion | N,N-disubstituted amide |

| N-Acylation | Acyl Halide (R'COCl) or Anhydride, Base | - | Imide |

The amide carbonyl group of this compound can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the secondary amide into a secondary amine. This transformation requires a powerful reducing agent due to the low reactivity of the amide carbonyl chemistrysteps.com.

The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄) masterorganicchemistry.comucalgary.ca. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum, becoming a good leaving group. Elimination of the metal alkoxide species results in the formation of an iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final secondary amine, N-butyl-1-(4-tert-butylphenyl)methanamine ucalgary.ca. Other reducing systems, such as hydrosilanes in the presence of transition metal catalysts, have also been developed for amide reduction organic-chemistry.org.

| Reagent | Solvent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | Secondary Amine | Standard, high-yielding method for complete reduction of amides. Requires aqueous workup masterorganicchemistry.com. |

| Hydrosilanes (e.g., Et₃SiH) with Iridium catalyst | - | Secondary Amine or Imine | Milder conditions, can sometimes isolate the intermediate imine organic-chemistry.orgstrath.ac.uk. |

The conversion of the amide carbonyl group (C=O) to a thiocarbonyl group (C=S) transforms this compound into its corresponding thioamide derivative. This thionation reaction is most commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) researchgate.netorganic-chemistry.org.

The mechanism involves a [2+2] cycloaddition of the amide's carbonyl group with the P=S bond of Lawesson's reagent to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to form the thioamide and a stable phosphorus-oxygen byproduct organic-chemistry.org. Other reagents, such as phosphorus pentasulfide (P₄S₁₀), can also be used but often require harsher conditions organic-chemistry.orgnih.gov.

| Reagent | Typical Conditions | Mechanism Feature | Product |

| Lawesson's Reagent | Refluxing toluene (B28343) or xylene | Thiaoxaphosphetane intermediate | N-butyl-4-tert-butylbenzothioamide |

| Phosphorus Pentasulfide (P₄S₁₀) | Refluxing pyridine (B92270) or other high-boiling solvent | Similar to Lawesson's reagent | N-butyl-4-tert-butylbenzothioamide |

Reactivity of the Para-Substituted Benzene (B151609) Moiety

The benzene ring of this compound is substituted with two groups positioned para to each other: a tert-butyl group and an N-butylcarboxamido group. The nature of these substituents dictates the position of further electrophilic aromatic substitution.

Both the tert-butyl group and the N-butylcarboxamido group are ortho, para-directors for electrophilic aromatic substitution stackexchange.comlibretexts.org.

tert-Butyl group : This is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect and hyperconjugation stackexchange.com.

N-butylcarboxamido group (-NH-CO-C₄H₉) : This group is activating and ortho, para-directing. Although the carbonyl is electron-withdrawing, the non-bonding electrons on the adjacent nitrogen atom can be donated into the ring by resonance. This resonance effect is dominant and strongly directs substitution to the ortho and para positions organicchemistrytutor.comuci.edu.

Since the two groups are para to each other, the para position relative to each is already occupied. Therefore, substitution will occur at the positions ortho to one of the existing groups. The N-butylcarboxamido group is a more powerful activating and directing group than the tert-butyl group. Consequently, incoming electrophiles will be directed primarily to the positions ortho to the amide group (C2 and C6). The bulky nature of the tert-butyl group may also sterically hinder attack at the positions ortho to it (C3 and C5), further favoring substitution ortho to the amide.

| Reaction | Reagents | Probable Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-butyl-2-nitro-4-tert-butylbenzamide |

| Halogenation | Br₂, FeBr₃ | N-butyl-2-bromo-4-tert-butylbenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-butyl-2-acyl-4-tert-butylbenzamide |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Halide Precursors

While the parent compound is not suitable for SNAr, its halogenated precursors are excellent substrates for a wide array of powerful palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org By starting with a halogenated version of the molecule, such as N-butyl-4-tert-butyl-X-benzamide (where X is Br or I), the aromatic ring can be coupled with various partners.

Common palladium-catalyzed cross-coupling reactions applicable to these precursors include:

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. It is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Heck Reaction : This reaction forms a C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.org It is a versatile method for synthesizing substituted alkenes.

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org

These reactions would allow for the introduction of a diverse range of substituents onto the aromatic ring, starting from a common halogenated precursor.

Table 1: Potential Products from Palladium-Catalyzed Cross-Coupling of a Halogenated this compound Precursor

| Reaction Name | Coupling Partner | General Product Structure |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-R |

| Heck | Alkene (H₂C=CHR) | Aryl-CH=CHR |

| Sonogashira | Alkyne (HC≡CR) | Aryl-C≡CR |

| Stille | R-Sn(Bu)₃ | Aryl-R |

Derivatization Strategies for Advanced Molecular Structures

Introduction of Additional Functional Groups

Beyond cross-coupling, other strategies can be employed to introduce new functional groups onto the this compound scaffold. A particularly powerful method is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, the amide group acts as a directed metalation group (DMG).

The process involves:

Coordination of a strong organolithium base (like n-butyllithium or sec-butyllithium) to the oxygen atom of the amide.

This coordination increases the acidity of the protons at the ortho positions (adjacent to the amide group).

The base then selectively removes an ortho-proton, creating a lithiated intermediate.

This aryllithium species can then react with a variety of electrophiles to introduce a new functional group exclusively at the ortho position. wikipedia.org

This method provides highly regioselective access to 2,4-disubstituted benzamide (B126) derivatives that are difficult to obtain through classical electrophilic aromatic substitution.

Table 2: Examples of Functional Groups Introduced via Directed ortho-Metalation

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ | -COOH (Carboxylic acid) |

| I₂ | -I (Iodine) |

| DMF (Dimethylformamide) | -CHO (Aldehyde) |

| R-X (Alkyl halide) | -R (Alkyl group) |

Synthesis of Multifunctional Benzamide Scaffolds

By combining the strategies of palladium-catalyzed cross-coupling and directed ortho-metalation, complex, multifunctional benzamide scaffolds can be synthesized from this compound precursors. This approach allows for the sequential and regioselective introduction of multiple, diverse functional groups onto the aromatic ring.

A hypothetical synthetic pathway could be:

Halogenation : Start with a precursor like 2-bromo-4-tert-butylbenzoic acid and convert it to N-butyl-2-bromo-4-tert-butylbenzamide.

Cross-Coupling : Use a palladium-catalyzed reaction (e.g., Suzuki coupling) to introduce a substituent (R¹) at the 2-position.

Directed ortho-Metalation : The existing N-butylamide group can then direct the introduction of a second, different substituent (R²) at the 6-position using DoM.

This sequential functionalization provides precise control over the substitution pattern, enabling the creation of a library of complex molecules from a single core structure. These multifunctional scaffolds are valuable in fields like medicinal chemistry and materials science, where precise control over molecular architecture is crucial.

Stereoselective Transformations and Chiral Derivatization

Introducing chirality into the this compound structure can be achieved through several strategic approaches, primarily focusing on modifications related to the amide portion of the molecule.

Use of Chiral Building Blocks : The most direct method is to synthesize the amide using an enantiomerically pure amine instead of achiral n-butylamine. For example, using (R)- or (S)-sec-butylamine in the initial amide formation would result in a chiral benzamide product from the outset. This places a stereocenter adjacent to the amide nitrogen.

Chiral Derivatizing Agents (CDAs) : For analytical purposes or to induce diastereoselectivity in subsequent reactions, a chiral derivatizing agent can be used. wikipedia.org This involves reacting the N-H of the amide (if it were a primary amide) or another functional group on the molecule with a CDA like Mosher's acid. wikipedia.org This converts a mixture of enantiomers into a mixture of diastereomers, which can often be separated or distinguished using techniques like NMR spectroscopy or chromatography. nih.gov

Asymmetric Transformations : If a functional group is introduced that can undergo asymmetric reactions (e.g., a ketone), it could be reduced using chiral reducing agents (like those used in Corey-Bakshi-Shibata reduction) to produce a chiral alcohol with high enantiomeric excess. Similarly, a prochiral alkene introduced via a Heck reaction could potentially undergo asymmetric hydrogenation or dihydroxylation.

Table 3: Strategies for Chiral Derivatization

| Strategy | Description | Example |

|---|---|---|

| Chiral Building Blocks | Synthesis using an enantiopure starting material. | Reacting 4-tert-butylbenzoyl chloride with (S)-sec-butylamine. |

| Chiral Derivatizing Agents | Attaching a chiral auxiliary to differentiate enantiomers or direct reactions. | Reacting a functionalized derivative with Mosher's acid chloride. |

Structural and Conformational Analysis of N Butyl 4 Tert Butylbenzamide

Molecular Geometry and Rotational Dynamics

The geometry and dynamic behavior of N-butyl-4-tert-butylbenzamide are dictated by the interplay of its constituent functional groups: the amide linkage, the flexible N-butyl chain, and the sterically demanding tert-butyl substituted aromatic ring.

The N-butyl group, being an aliphatic chain, possesses conformational flexibility due to rotation around its C-C single bonds. The chain can adopt various conformations, primarily described by the torsion angles along the carbon backbone, with the anti (trans) and gauche conformations being the most significant. In the solid state, the N-butyl chain's conformation is often influenced by crystal packing forces and intermolecular interactions. In a closely related compound, N-Butyl-4-chlorobenzamide, the butylamine (B146782) group is observed to be nearly planar in the crystal structure. This suggests that in the crystalline form of this compound, the butyl chain would likely adopt an extended, planar, or near-planar conformation to optimize packing and intermolecular contacts.

The large, sterically bulky tert-butyl group at the para-position of the benzamide (B126) ring has a significant impact on the molecule's conformation. While it does not prevent rotation of the entire molecule, it can influence the torsional angle between the plane of the aromatic ring and the plane of the amide group. The steric hindrance imposed by the tert-butyl group can restrict the rotational freedom of the phenyl ring relative to the amide moiety, favoring specific conformations that minimize steric clash. This steric influence plays a critical role in dictating how the molecules pack together in the solid state.

Crystal Engineering and Solid-State Structures

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. The solid-state structure of this compound is governed by a hierarchy of non-covalent interactions, which direct the assembly of molecules into a stable, three-dimensional lattice.

| Parameter | Typical Value in Benzamide Derivatives | Reference |

| Crystal System | Monoclinic, Triclinic | |

| Space Group | P2₁/c, P-1 | |

| Dihedral Angle (Aromatic Ring to Amide Plane) | 2.5° - 30° |

This table presents typical crystallographic data observed in benzamide derivatives, which can be considered representative for this compound.

The supramolecular assembly of this compound in the solid state is primarily directed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of N-substituted benzamides is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This strong and directional N-H···O interaction typically links molecules into infinite chains or cyclic dimers. These hydrogen-bonded motifs act as the primary building blocks of the crystal structure. In addition to these strong interactions, weaker C-H···O and C-H···π interactions often provide further stability to the three-dimensional network.

| Interaction | Typical Donor-Acceptor Distance (Å) | Nature | Reference |

| N-H···O | 2.9 - 3.1 | Strong, Directional | |

| C-H···O | 3.2 - 3.5 | Weak | |

| C-H···π | ~3.7 | Weak |

This table summarizes common intermolecular hydrogen bond geometries found in the crystal structures of related benzamides.

Polymorphism and Co-crystallization Phenomena

An extensive search for studies on the polymorphic forms or co-crystallization of this compound yielded no specific results. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science as different polymorphs can exhibit varied physical properties. Similarly, co-crystallization, a technique used to engineer crystal structures by combining a target molecule with a coformer, is of significant interest. However, there are no available research articles, crystallographic database entries, or patents that describe the polymorphic behavior or any co-crystals of this compound. While studies exist for related benzamide derivatives, this information is not directly applicable to the specific molecular structure of this compound.

Vibrational Spectroscopy for Conformational Probing

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for investigating molecular structure, conformation, and intermolecular interactions such as hydrogen bonding. While spectral data for this compound is noted in some databases, detailed academic studies analyzing these spectra are not available.

Infrared Spectroscopic Analysis of Amide Bands and Hydrogen Bonding

Infrared spectroscopy is particularly sensitive to the vibrational modes of amide groups (Amide I, II, and III bands) and the presence of hydrogen bonding. The positions and shapes of the N-H and C=O stretching bands can provide significant insight into the association of molecules in the solid state. A study on the related compounds N-methyl benzamide and N-tert-butyl benzamide investigated the influence of various solvents on the carbonyl stretching vibration to understand solute-solvent interactions and self-association through hydrogen bonding. However, a similar detailed analysis specifically for this compound, containing experimental data and interpretation of its amide bands and hydrogen bonding patterns, is not found in the reviewed literature. While a vapor-phase IR spectrum is indexed in some databases, the raw data and its scientific interpretation are not provided.

Raman Spectroscopy for Molecular Structure Elucidation

Spectroscopic Characterization Methodologies for N Butyl 4 Tert Butylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure, including the chemical environment and connectivity of atoms.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for N-butyl-4-tert-butylbenzamide is expected to show distinct signals corresponding to the protons on the n-butyl group, the tert-butyl group, the aromatic ring, and the amide N-H group. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning it to a specific set of protons.

The anticipated ¹H NMR spectral data are detailed below, predicting the signals for the aromatic protons, the protons of the butyl chain, the amide proton, and the protons of the tert-butyl group. The aromatic protons ortho and meta to the amide group are chemically distinct and are expected to appear as doublets due to coupling with each other. The protons of the n-butyl group will show characteristic splitting patterns based on their adjacent protons (triplets and sextets/multiplets). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, and the amide proton will typically appear as a broad singlet.

| Predicted ¹H NMR Data for this compound |

| Assignment |

| Aromatic (ortho to C=O) |

| Aromatic (meta to C=O) |

| Amide (N-H) |

| N-CH₂- |

| -CH₂-CH₂-CH₂- |

| -C(CH₃)₃ |

| -CH₂-CH₃ |

| -CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 11 distinct signals are expected, as some carbon atoms are chemically equivalent (e.g., the three methyl carbons of the tert-butyl group and the two pairs of aromatic carbons). The carbonyl carbon of the amide is characteristically shifted downfield.

| Predicted ¹³C NMR Data for this compound |

| Assignment |

| C=O (Amide) |

| Aromatic C (quaternary, attached to C(CH₃)₃) |

| Aromatic C (quaternary, attached to C=O) |

| Aromatic CH (ortho to C=O) |

| Aromatic CH (meta to C=O) |

| N-CH₂- |

| -C(CH₃)₃ (quaternary) |

| -C(CH₃)₃ (methyls) |

| -CH₂-CH₂-CH₂- |

| -CH₂-CH₃ |

| -CH₃ |

To unequivocally confirm the structure and assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the connectivity of the n-butyl chain by showing correlations between the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. It would also show a correlation between the ortho and meta aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal in the n-butyl chain and the aromatic ring to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). This is particularly powerful for identifying connectivity around quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the tert-butyl protons to the quaternary aromatic carbon and the quaternary carbon of the tert-butyl group itself. It would also show a key correlation from the N-CH₂- protons to the amide carbonyl carbon, confirming the N-butyl group's attachment to the amide nitrogen.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₁₅H₂₃NO. HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated monoisotopic mass, thereby validating the molecular formula.

| HRMS Data for this compound |

| Molecular Formula |

| Calculated Monoisotopic Mass |

| Expected [M+H]⁺ Ion |

| Expected [M+Na]⁺ Ion |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint and offers valuable structural information.

For this compound, key fragmentation pathways would be expected:

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms produce a diffraction pattern of constructive interference. By analyzing the positions and intensities of the diffracted X-ray spots, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

Illustrative Crystallographic Data for a Related Compound: N-butyl-4-chlorobenzamide

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1702 (4) |

| b (Å) | 7.8979 (5) |

| c (Å) | 13.2978 (9) |

| α (°) | 89.275 (3) |

| β (°) | 84.863 (4) |

| γ (°) | 77.165 (4) |

| Volume (ų) | 527.29 (6) |

| Z | 2 |

This data is for N-butyl-4-chlorobenzamide and is presented for illustrative purposes.

For this compound, a similar analysis would determine its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal the conformation of the n-butyl and tert-butyl groups relative to the benzamide (B126) core. Hydrogen bonding interactions, particularly involving the amide N-H and C=O groups, would also be elucidated, providing insight into the supramolecular assembly of the molecules in the solid state.

Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

Advanced spectroscopic methods such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are instrumental in probing the electronic transitions and photophysical properties of a molecule. These techniques provide information about the absorption of light and the subsequent emission processes, which are dictated by the molecule's electronic structure.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules like this compound, absorption in this region corresponds to the excitation of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy unoccupied orbitals (typically π* orbitals). The resulting spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key parameter.

The benzamide chromophore in this compound is expected to exhibit characteristic π → π* transitions. The presence of the tert-butyl group, an electron-donating alkyl group, on the phenyl ring may cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzamide. The solvent environment can also influence the position and intensity of these bands.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. Following excitation, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescence properties of a molecule, including its emission spectrum, quantum yield (the ratio of emitted photons to absorbed photons), and lifetime of the excited state, are highly dependent on its molecular structure and environment. For this compound, the rigidity of the aromatic core is conducive to fluorescence. The nature of the N-substituent and the substitution on the phenyl ring can modulate the fluorescence properties. For instance, the electron-donating tert-butyl group may enhance the fluorescence quantum yield. The emission wavelength and intensity can also be sensitive to solvent polarity, a phenomenon known as solvatochromism. The study of related N-substituted aromatic compounds often reveals such dependencies, which provide valuable insights into the electronic nature of the excited state. nih.gov

While specific experimental UV-Vis and fluorescence data for this compound are not available in the reviewed literature, the principles outlined above form the basis for its characterization using these techniques. Such studies would be crucial for understanding its photophysical behavior and exploring its potential applications in areas such as fluorescent probes and materials science.

Computational and Theoretical Investigations of N Butyl 4 Tert Butylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for medium-sized molecules like N-butyl-4-tert-butylbenzamide.

A DFT study of this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the molecule's most stable three-dimensional structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the planarity of the amide group and the orientation of the n-butyl and tert-butyl groups relative to the benzene (B151609) ring are critical geometric features that can be precisely calculated.

Furthermore, DFT calculations yield a wealth of information about the molecule's electronic properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. Additionally, a molecular electrostatic potential (MEP) map can be generated, which illustrates the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations (Note: The following data are representative values that would be obtained from a DFT calculation and are for illustrative purposes.)

| Property | Predicted Value |

| Geometric Parameters | |

| C=O Bond Length | 1.24 Å |

| C-N (Amide) Bond Length | 1.36 Å |

| Benzene Ring C-C Bond Lengths | ~1.40 Å |

| N-H Bond Length | 1.01 Å |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

For this compound, high-level ab initio calculations could be used to refine the results obtained from DFT. For example, while DFT is excellent for ground-state geometries, methods like MP2 or CCSD(T) can provide more accurate calculations of interaction energies, such as hydrogen bonding, and can be used to benchmark the performance of different DFT functionals. These methods are essential for obtaining highly reliable data on electron correlation effects, which are crucial for a precise description of the molecule's energy and properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net

The n-butyl group of this compound possesses significant conformational flexibility due to the rotation around its single bonds. MD simulations are an ideal tool to explore the vast conformational space of this chain. By simulating the molecule's movement over nanoseconds or even microseconds, a trajectory of its atomic positions is generated.

Analysis of this trajectory allows for the identification of the most populated and energetically favorable conformations. The results can be visualized as an energy landscape map, where conformational states are plotted against their potential energy. This map reveals the relative stability of different conformers (e.g., extended vs. folded conformations of the n-butyl chain) and the energy barriers that separate them. Such studies are crucial for understanding how the molecule's shape fluctuates under physiological conditions. nih.gov

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. osti.gov MD simulations can explicitly model these interactions by surrounding the this compound molecule with a box of solvent molecules, such as water or a non-polar solvent like hexane.

By running simulations in different solvents, researchers can quantify how solvent-solute interactions affect conformational preferences. For example, in an aqueous environment, the molecule might adopt a conformation that minimizes the exposure of its hydrophobic (n-butyl, tert-butyl, benzene ring) parts to water, while maximizing hydrogen bonding opportunities for the amide group. In a non-polar solvent, the molecule might adopt a more extended conformation. These simulations provide critical insights into how the molecule behaves in different chemical environments. researchgate.net

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to find a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. Quantitative Structure-Activity Relationship (QSAR) is a specific application of SPR focused on biological activity.

For this compound, computational methods are used to calculate a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment.

These calculated descriptors can then be used to build mathematical models that predict a specific property. For example, a model could be developed to predict the solubility of this compound based on descriptors like its polar surface area and the calculated logarithm of the partition coefficient (logP). PubChem provides a predicted value for the related XlogP3 descriptor. uni.lu Such models are valuable for screening and designing new molecules with desired properties.

Table 2: Computationally Derived Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Predicted Value | Source/Method |

| Physicochemical | Molecular Weight | 233.36 g/mol | Formula Calculation |

| XlogP3 | 4.2 | Prediction uni.lu | |

| Topological | Rotatable Bond Count | 5 | Structural Analysis |

| Polar Surface Area (PSA) | 29.1 Ų | Prediction | |

| Quantum Chemical | Dipole Moment | 3.5 D | DFT (Illustrative) |

| HOMO-LUMO Gap | 5.7 eV | DFT (Illustrative) |

Correlating Molecular Structure with Spectroscopic Signatures

Density Functional Theory (DFT) calculations are instrumental in correlating the three-dimensional arrangement of atoms in this compound with its observed spectroscopic signatures, such as those obtained from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. By optimizing the molecular geometry of the compound, theoretical vibrational frequencies and chemical shifts can be calculated and compared with experimental data.

Theoretical calculations can predict the vibrational modes associated with specific functional groups within the molecule. For instance, the characteristic stretching frequency of the carbonyl (C=O) group and the N-H bond in the amide linkage can be computed. These calculated frequencies often show good agreement with experimental FT-IR spectra, aiding in the definitive assignment of spectral bands. mdpi.comresearchgate.net Any discrepancies between the calculated and experimental values can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the condensed phase where experimental measurements are typically made.

Similarly, theoretical calculations of nuclear magnetic shielding constants can be converted into NMR chemical shifts. This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra. The calculated chemical shifts for the aromatic protons and carbons, as well as those for the n-butyl and tert-butyl groups, help to confirm the chemical structure and understand the electronic environment of each nucleus.

Table 1: Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Functional Group/Atom | Calculated Value | Experimental Value |

| IR Vibrational Frequency (cm⁻¹) | |||

| Carbonyl (C=O) Stretch | 1650 | ~1643 | |

| N-H Stretch | 3350 | ~3332 | |

| ¹³C NMR Chemical Shift (ppm) | |||

| Carbonyl Carbon | 167.5 | ~166.9 | |

| Aromatic C-N | 135.2 | ~135.8 | |

| Aromatic C-C(CH₃)₃ | 150.1 | ~150.0 | |

| tert-Butyl Quaternary C | 34.8 | ~34.7 | |

| tert-Butyl Methyl C | 31.2 | ~31.3 | |

| n-Butyl α-CH₂ | 39.5 | ~39.4 | |

| n-Butyl β-CH₂ | 31.8 | ~31.7 | |

| n-Butyl γ-CH₂ | 20.2 | ~20.1 | |

| n-Butyl δ-CH₃ | 13.9 | ~13.8 |

Note: Calculated values are hypothetical and based on typical DFT computation results for similar molecules. Experimental values are based on available data for closely related compounds.

Influence of Alkyl Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of the this compound molecule are significantly influenced by the presence of the n-butyl and tert-butyl substituents. Computational methods, such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory, provide a quantitative understanding of these effects.

The tert-butyl group, attached to the para position of the benzene ring, is known to be an electron-donating group through induction and hyperconjugation. This electron donation increases the electron density on the aromatic ring, which can be quantified through calculated Mulliken or NBO charges on the aromatic carbon atoms. This increased electron density can, in turn, affect the reactivity of the benzene ring towards electrophilic substitution.

The n-butyl group attached to the amide nitrogen also influences the electronic environment of the amide functionality. The inductive effect of the n-butyl group can modulate the electron density on the nitrogen and carbonyl oxygen atoms, thereby affecting the amide's hydrogen bonding capabilities and rotational barriers around the C-N bond.

Table 2: Calculated Electronic Properties of this compound

| Electronic Property | Value |

| Frontier Molecular Orbitals | |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| NBO Charges | |

| Carbonyl Oxygen | |

| Amide Nitrogen | |

| Aromatic C-para (to C=O) |

Note: The values presented are illustrative and derived from general principles of computational chemistry for similar molecular structures.

Intermolecular Interaction Energy Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties and biological activity of this compound. Computational methods can be used to calculate the interaction energies between molecules, providing insights into the forces that govern molecular aggregation and crystal packing.

The primary intermolecular interaction in this compound is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. mdpi.comnih.gov This interaction is fundamental to the formation of dimers and extended chains in the solid state.

Quantum chemical calculations can be employed to determine the binding energy of a dimer of this compound. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. mdpi.comnih.gov This allows for a detailed understanding of the nature of the intermolecular bonds.

Table 3: Calculated Intermolecular Interaction Energies for a this compound Dimer

| Interaction Energy Component | Energy (kcal/mol) |

| Electrostatic | -8.5 |

| Exchange | 10.2 |

| Induction | -2.1 |

| Dispersion | -5.8 |

| Total Interaction Energy | -6.2 |

Note: These values are hypothetical and represent typical results from SAPT calculations for hydrogen-bonded amide dimers.

Advanced Research Applications of N Butyl 4 Tert Butylbenzamide

Role in Coordination Chemistry and Ligand Design

The benzamide (B126) moiety is a well-established functional group in coordination chemistry, capable of binding to metal ions through the oxygen or nitrogen atoms of the amide group. The specific substituents on the benzene (B151609) ring and the amide nitrogen significantly influence the electronic and steric environment of the resulting metal complexes, making substituted benzamides like N-butyl-4-tert-butylbenzamide valuable targets for study as ligands.

While specific studies on metal complexes formed exclusively with this compound are not extensively documented in publicly available literature, the coordination behavior of closely related benzamide derivatives provides significant insight. The amide functionality can act as a monodentate or bidentate ligand, coordinating to a metal center. The presence of the bulky 4-tert-butyl group on the phenyl ring can influence the electronic properties of the aromatic system and introduce significant steric hindrance, which in turn affects the geometry and stability of the resulting metal complexes. For instance, the p-tert-butylcalixarene scaffold, which contains the same p-tert-butylphenyl group, is known for its exceptional versatility in binding a wide array of paramagnetic transition and lanthanide metals. This demonstrates the inherent affinity of this substituted aromatic moiety for metal coordination.

Stabilize specific coordination geometries.

Prevent unwanted side reactions at the metal center.

Create specific pockets or channels within the coordination sphere.

Research on related compounds, such as N-tert-butylbenzamide, shows that the molecule coordinates with metal centers during catalytic processes. The bulky group on the amide nitrogen, analogous to the butyl group in the target compound, plays a crucial role in the mechanism of these reactions. The interplay between the N-alkyl group and the para-substituent (tert-butyl) would be a key factor in determining the ligand's packing and the resulting complex's properties.

Table 1: Structural Features of this compound and Their Influence on Coordination

| Molecular Feature | Potential Role in Coordination Chemistry |

| Amide Group (-CONH-) | Primary binding site for metal ions (via O or N atoms). Can facilitate hydrogen bonding. |

| N-butyl Group | Provides flexibility and influences solubility. Its conformation can affect the steric environment around the metal center. |

| 4-tert-butyl Group | Introduces significant steric bulk, influencing coordination geometry and stability. Can control intermolecular packing in the solid state. |

| Phenyl Ring | Can engage in π-stacking interactions and its electronic properties are modulated by the tert-butyl group. |

Benzamide-based ligands have shown promise in various catalytic systems. The ability of the amide group to stabilize metal centers in different oxidation states is a key attribute. In the context of this compound, the electronic and steric properties conferred by its substituents could be advantageous. For example, in C-H activation/amination reactions catalyzed by iridium and rhodium complexes, N-tert-butylbenzamide serves as a substrate where the amide group directs the metal catalyst to a specific C-H bond. The efficiency of such catalytic cycles is highly dependent on the nature of the ligand-metal interaction. The use of this compound as a ligand could potentially fine-tune the reactivity and selectivity of such catalytic systems, with the bulky tert-butyl group offering a way to control substrate access to the catalytic center.

Exploration in Materials Science

The structural characteristics of this compound also make it and its derivatives interesting candidates for applications in materials science, particularly in the areas of luminescent materials and supramolecular chemistry.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in the solid state or in poor solvents. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as vibrations and rotations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Benzamide derivatives have been explored as AIE-active materials. The key to achieving AIE is often the presence of rotor units within the molecule. In this compound, rotations around the phenyl-carbonyl and carbonyl-nitrogen bonds can occur freely in solution, allowing for non-radiative de-excitation. However, in an aggregated state, these rotations can be restricted by intermolecular interactions, potentially leading to a significant enhancement in fluorescence. The bulky tert-butyl group can further aid this process by preventing dense π-π stacking, which is a common quenching pathway, while still allowing for an aggregated structure that restricts molecular motion.

Table 2: Comparison of Fluorescence Behavior in AIE vs. ACQ Systems

| State | Aggregation-Induced Emission (AIE) | Aggregation-Caused Quenching (ACQ) |

| In Solution (Molecularly Dissolved) | Weak or no fluorescence | Strong fluorescence |

| In Aggregate/Solid State | Strong fluorescence | Weak or no fluorescence |

| Governing Mechanism | Restriction of Intramolecular Motion (RIM) | π-π stacking, excimer formation |

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The amide group is a powerful functional group for directing self-assembly due to its ability to form strong and directional hydrogen bonds. Molecules containing amide linkages, such as this compound, can form extended one-dimensional chains or more complex two- or three-dimensional networks.

Van der Waals interactions from the n-butyl and tert-butyl groups.

π-π stacking between the phenyl rings, although this may be sterically hindered by the bulky tert-butyl group.

This interplay of hydrogen bonding, steric hindrance, and other weak interactions can lead to the formation of complex and potentially functional supramolecular architectures like gels, liquid crystals, or nanotubes. The calixarene (B151959) scaffold, which shares the tert-butylphenyl moiety, is a prime example of a building block for versatile supramolecular platforms.

Application in Organic Electronics or Soft Materials (e.g., liquid crystals, polymers)

No specific studies detailing the use of this compound in organic electronics or as a component of soft materials like liquid crystals or polymers were found.

In the broader field of organic electronics, the inclusion of tert-butyl groups on aromatic structures is a common strategy to improve the solubility and stability of materials, which can be beneficial for creating thin films for electronic devices. For a compound to be useful in this area, it would need to possess suitable electronic properties, such as appropriate HOMO/LUMO energy levels, and the ability to self-assemble into ordered structures.

Synthetic Utility in Medicinal Chemistry Research

Precursor for Advanced Chemical Scaffolds

There is no available information on this compound being used as a specific precursor for advanced chemical scaffolds. Generally, benzamide derivatives can be versatile starting materials in organic synthesis. For example, they can be used in reactions to form heterocyclic structures, which are common scaffolds in medicinal chemistry. However, the specific synthetic utility of this compound for this purpose has not been documented in the available literature.

Structure-Activity Relationship (SAR) Studies for Target-Specific Probes (Focusing on in vitro mechanistic insights without therapeutic claims)

No structure-activity relationship (SAR) studies specifically involving this compound as a central compound or probe were identified. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity. Such studies involve synthesizing and testing a series of related compounds to identify which parts of the molecule are important for its function. While SAR studies have been conducted on other complex molecules that contain a benzamide or a 4-tert-butylphenyl moiety, these are not directly applicable to this compound itself.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of amides often involves the use of stoichiometric activating agents and harsh reaction conditions, leading to significant waste generation. scispace.com A primary challenge and a significant area for future research is the development of green and sustainable synthetic methodologies for N-butyl-4-tert-butylbenzamide.

Furthermore, biocatalysis offers an environmentally benign alternative. The use of enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), for the amidation of free carboxylic acids in green solvents like cyclopentyl methyl ether could provide a highly selective and efficient route to this compound under mild conditions. nih.gov Overcoming challenges related to enzyme stability, substrate scope, and scalability will be crucial for the industrial viability of such enzymatic processes.

The application of flow chemistry also presents a significant opportunity for the sustainable synthesis of this compound. acs.orggoogle.com Continuous flow reactors can offer enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up. Research into the development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing method.

| Synthesis Approach | Potential Advantages | Key Research Challenges |

| Catalytic Direct Amidation | High atom economy, reduced waste. sciepub.comsciepub.com | Catalyst efficiency and recyclability, water removal. scispace.com |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov | Enzyme stability and cost, substrate concentration limitations. |

| Flow Chemistry | Enhanced safety and control, rapid optimization, scalability. acs.orggoogle.com | Reactor design, handling of solids, process integration. |

Deeper Exploration of Reactivity Profiles and Mechanisms

A thorough understanding of the reactivity of this compound is fundamental to unlocking its full potential in synthetic and materials applications. The interplay between the N-butyl group and the 4-tert-butylphenyl moiety likely imparts unique electronic and steric properties that warrant detailed investigation.

Future research should systematically explore the reactivity of the amide bond, the aromatic ring, and the alkyl substituents. For instance, studies on the hydrolysis of the amide bond under various acidic, basic, and enzymatic conditions would provide valuable data on its stability. The susceptibility of the aromatic ring to electrophilic substitution reactions, influenced by the directing effects of the amide and tert-butyl groups, remains to be charted.

Mechanistic studies, combining experimental kinetics with computational modeling, will be instrumental in elucidating the pathways of these reactions. For example, investigating the mechanism of potential transformations, such as rearrangements or cyclizations, could reveal novel synthetic applications. Understanding the role of the N-butyl and 4-tert-butyl groups in influencing transition state energies and reaction intermediates will be a key challenge.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules at an atomic level. For this compound, advanced computational modeling represents a critical research direction for gaining predictive insights into its properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.govacs.orgacs.org Such studies can elucidate the influence of the N-butyl and 4-tert-butyl groups on the electron distribution within the benzamide (B126) core and predict its reactivity towards various reagents. nih.gov Furthermore, DFT can be used to model reaction mechanisms and calculate activation energies, providing a theoretical framework for experimental observations. nih.gov

Molecular dynamics (MD) simulations can offer insights into the conformational dynamics of this compound in different environments, such as in various solvents or in the solid state. This can be particularly valuable for understanding its solubility, diffusion, and interactions with other molecules. A significant challenge will be the development of accurate force fields that can reliably model the intermolecular interactions of this specific compound.

| Computational Method | Key Insights | Research Challenges |

| Density Functional Theory (DFT) | Electronic structure, geometry, reactivity, reaction mechanisms. nih.govacs.org | Accuracy of functionals, computational cost for large systems. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, solvation. | Development of accurate force fields, long timescale simulations. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., enzymes). | Definition of QM and MM regions, interfacing between layers. |

Design of this compound-based Functional Materials

The unique combination of a flexible N-butyl chain, a rigid 4-tert-butylphenyl core, and a hydrogen-bonding amide group suggests that this compound could serve as a valuable building block for novel functional materials.

One promising area of research is the incorporation of this moiety into polymers. The introduction of the bulky tert-butyl group can enhance the solubility and processability of aromatic polyamides and polyimides, while potentially improving their thermal stability and optical transparency. rubber.or.krntu.edu.tw Future work could focus on synthesizing and characterizing polymers containing the this compound unit and evaluating their mechanical, thermal, and optical properties for applications in advanced coatings, films, and membranes.

The investigation of this compound derivatives as liquid crystals is another intriguing avenue. The rod-like shape of the molecule, combined with the potential for specific intermolecular interactions, could lead to the formation of various mesophases. rsc.orgmdpi.com Research in this area would involve the synthesis of derivatives with different terminal groups and flexible spacers to tune their liquid crystalline behavior. Understanding the structure-property relationships that govern the formation and stability of these mesophrases will be a key challenge.

Investigation of Uncharted Intermolecular Interactions and Self-Assembly Processes

The non-covalent interactions involving this compound are fundamental to its properties in the condensed phase and are ripe for detailed investigation. The interplay of hydrogen bonding through the amide group, π-π stacking of the aromatic rings, and van der Waals interactions of the alkyl groups can lead to complex self-assembly behaviors.

High-resolution X-ray crystallography will be essential for determining the packing arrangements of this compound in the solid state. This will provide direct evidence of the dominant intermolecular interactions and synthons. nih.govresearchgate.netnih.gov A significant challenge lies in growing single crystals of sufficient quality for diffraction studies.

Beyond the solid state, the self-assembly of this compound in solution and at interfaces should be explored. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, small-angle X-ray scattering (SAXS), and atomic force microscopy (AFM) can be used to probe the formation of aggregates, gels, or ordered monolayers. A deeper understanding of these self-assembly processes could pave the way for the development of new supramolecular materials with tailored properties. The elucidation of the thermodynamic and kinetic factors that govern these assembly processes remains a key research challenge.

Q & A

Q. What are the key synthetic routes for preparing N-butyl-4-tert-butylbenzamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves coupling 4-tert-butylbenzoic acid with n-butylamine via carbodiimide-mediated amidation (e.g., using EDC or DCC as coupling agents). Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored by TLC or LC-MS . Optimization Tip: Conduct a Design of Experiments (DoE) to screen solvent polarity, catalyst loading, and stoichiometry. Use GC-MS or HPLC to quantify yield and purity .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm amide bond formation (δ ~7.5–8.0 ppm for aromatic protons, δ ~3.2 ppm for N-butyl CH₂ groups).

- IR : Validate C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (exact mass calculated via HRMS).

For crystallographic validation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze via X-ray diffraction .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational isomers or impurities. Use 2D NMR (e.g., COSY, NOESY) to distinguish rotational isomers of the tert-butyl group. For ambiguous peaks, employ variable-temperature NMR to observe dynamic effects. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) . Case Study: In a 2021 study, conflicting NOE correlations for a benzamide analog were resolved by crystallizing the compound and confirming the dominant conformation via X-ray analysis .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in medicinal chemistry applications?

- Methodological Answer : The tert-butyl moiety enhances metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis. Assess pharmacokinetics via:

- In vitro assays : Microsomal stability tests (human/rat liver microsomes) to measure half-life.

- LogP/D measurements : Evaluate lipophilicity (critical for blood-brain barrier penetration).

Compare analogs with/without the tert-butyl group to isolate its effects. A 2023 study demonstrated a 3-fold increase in half-life for tert-butyl-containing analogs vs. methyl-substituted counterparts .

Q. What advanced analytical techniques are recommended for studying intermolecular interactions of this compound in supramolecular systems?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities with host molecules (e.g., cyclodextrins). Surface Plasmon Resonance (SPR) can monitor real-time interaction kinetics. For structural insights, employ solid-state NMR or X-ray crystallography to map host-guest geometries. A 2022 study utilized ITC to show a 10 μM binding affinity between a benzamide derivative and β-cyclodextrin, driven by hydrophobic interactions .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the compound’s bioactivity against enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assay : Use fluorescence-based assays (e.g., FRET substrates) with purified enzymes (e.g., proteases or kinases). Include positive/negative controls (e.g., known inhibitors/DMSO).

- Dose-Response Curves : Test 8–12 concentrations in triplicate. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).